5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
Description
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine (5-Me-THPyP) is a partially saturated bicyclic heterocycle featuring a pyrazine ring fused with a tetrahydropyridine moiety and a methyl substituent at the 5-position. Its synthesis typically involves the condensation of 3,4-diaminopyridine with glyoxal, followed by lithium borohydride-mediated reduction to yield the tetrahydropyridine core . Alternative methods utilize pentafluoropyridine and diamines in a one-pot annelation reaction, enabling efficient functionalization .
The compound has garnered interest in medicinal chemistry, particularly as a scaffold for cholesterol ester transfer protein (CETP) inhibitors. However, its metabolic stability remains suboptimal compared to pyrido[2,3-b]pyrazine isomers, limiting therapeutic advancement .
Structure
3D Structure
Properties
CAS No. |
757942-36-2 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H11N3/c1-6-8-7(2-3-9-6)10-4-5-11-8/h4-6,9H,2-3H2,1H3 |
InChI Key |
NREAXSXHEQIWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NC=CN=C2CCN1 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
- Precursor Synthesis : Starting materials such as substituted pyrazines or pyridines are functionalized with methyl groups and amine substituents. For example, 2-chloropyrazine derivatives may undergo nucleophilic substitution with methylamine.
- Cyclization : Intramolecular cyclization is induced via acid or base catalysis. In one reported analog, heating at 130°C in a Schlenk tube with alcoholic solvents facilitates ring closure.
- Hydrogenation : Partial saturation of the aromatic rings is achieved through catalytic hydrogenation, typically using palladium or platinum catalysts under $$ \text{H}_2 $$ pressure.
Key Conditions
Yield Optimization
- Lowering reaction temperatures during cyclization (-30°C to 5°C) minimizes side reactions, improving yields to >70%.
- Purification via preparative thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (2:1) enhances purity.
Oxadiazole-Ethylenediamine Coupling
A patent-pending method for related triazolopyrazines offers a adaptable framework. By modifying the oxadiazole precursor, this route can yield the target compound.
Synthetic Steps
Oxadiazole Formation :
Amidine Intermediate :
Cyclodehydration :
Critical Parameters
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Oxadiazole | $$ \text{POCl}_3 $$ | Acetonitrile | 81°C | 72% |
| Amidine | $$ N $$-Methylethylenediamine | Methanol | 50°C | 68% |
| Cyclization | HCl | Methanol | Reflux | 85% |
Mechanistic Insight : The oxadiazole’s chloromethyl group acts as an electrophile, attacking the ethylenediamine’s amine to form the amidine. Subsequent intramolecular nucleophilic attack closes the triazole ring.
Catalytic Hydrogenation of Aromatic Precursors
Selective hydrogenation of fully aromatic pyrido[3,4-b]pyrazines offers a direct route to the tetrahydro derivative.
Procedure
Challenges
- Over-hydrogenation to decahydro derivatives must be controlled via reaction monitoring.
- Methyl group stability under hydrogenation conditions is confirmed by $$ ^1\text{H NMR} $$.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Condensation-Cyclization | Scalable, uses inexpensive reagents | Multi-step, moderate yields | 60–75% |
| Oxadiazole Coupling | High-purity intermediates, adaptable | Requires $$ \text{POCl}_3 $$, hazardous | 70–85% |
| Catalytic Hydrogenation | Direct, fewer steps | Risk of over-reduction | 50–65% |
| Solid-Phase | High-throughput automation | Specialized equipment needed | N/A |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the tetrahydropyridine ring undergoes alkylation and acylation. A patent demonstrates its use as a precursor for N-acylated triazolo-pyrazines:
textReaction: 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine + Acetyl chloride → N-Acyl derivative Conditions: - Catalyst: Pd/C, H₂ - Solvent: EtOH, 60°C - Yield: 80–85% [4]
N-acylation enhances solubility and bioactivity, making it critical for drug development.
Halogenation and Coupling Reactions
Electrophilic halogenation occurs at electron-rich positions. In a study of analogous pyrido-pyrazines :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br₂, THF, −20°C, 1 h | 8-Bromo derivative | 67% |
| Iodination | I₂, CH₂Cl₂, RT, 2 h | 8-Iodo derivative | 70% |
| Suzuki–Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 100°C | Biaryl-functionalized pyrazine | 55–60% |
Halogenated derivatives serve as intermediates for cross-coupling reactions to introduce aryl/heteroaryl groups .
Catalytic Cyclization Reactions
The compound participates in acid-catalyzed cyclizations. A sulfonated carbon catalyst (AC-SO₃H) facilitates ethanol-mediated cascade reactions at room temperature :
textMechanism: 1. Aniline activates the pyranopyrazole precursor. 2. AC-SO₃H promotes intramolecular nucleophilic attack. 3. Pinner reaction converts nitrile to ester. 4. Leuckart reaction finalizes cyclization [2].
Key Data:
Nucleophilic Substitution
The methyl group’s steric effects direct substitutions to specific ring positions. In a Schlenk tube synthesis :
textReaction: 5-Methyl derivative + Electrophile → Substituted pyrido-pyrazine Conditions: - Base: t-BuOK - Solvent: t-Amyl alcohol, 130°C - Ligand: BINAP (3 mol%)
Substituents at C3 and C5 modulate electronic properties for targeted applications .
Comparative Reactivity of Analogues
Structural modifications alter reactivity:
| Compound | Reactivity Difference | Reference |
|---|---|---|
| 5-Ethyl-tetrahydropyrido[3,4-b]pyrazine | Higher lipophilicity reduces aqueous solubility | |
| 3-Methyl-pyrazolo[3,4-b]pyridine | Enhanced electrophilic substitution at C6 |
This compound’s versatility in alkylation, halogenation, and cyclization underpins its utility in medicinal chemistry and materials science. Future studies should explore enantioselective modifications and green synthetic protocols.
Scientific Research Applications
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound featuring a fused pyrazine and pyridine structure. It has a unique arrangement of five-membered rings incorporating nitrogen atoms, which contributes to its distinct chemical properties. The molecular formula for this compound is . It has garnered attention for its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
The applications of this compound span various fields. Interaction studies have focused on its binding affinities with various biological targets, often utilizing techniques to understand its therapeutic potential and optimize its efficacy in drug development.
Several compounds share structural similarities with this compound. These compounds differ primarily in their substituents and resulting physicochemical properties, which can influence their biological activities and applications. Examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine | Ethyl substitution | Potentially different solubility properties |
| 5-Methyl-2-pyrazinylpyridine | Monocyclic pyridine | Different reactivity due to lack of fused ring |
| 2-Methyl-3-pyrazinylpyridine | Fused pyrazine and pyridine | Variation in biological activity |
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is not fully understood. studies suggest that it may interact with various molecular targets, including enzymes and receptors. For instance, its potential as a kinase inhibitor indicates that it might interfere with signaling pathways involved in cell growth and proliferation . Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations:
- Electron-Withdrawing Capacity: Pyrido[3,4-b]pyrazine’s fully aromatic structure confers stronger EWA than 5-Me-THPyP, enabling its use in low band gap polymers (e.g., λmax ≈ 633 nm in copolymers with thiophene) . Thieno[3,4-b]pyrazine (TP) surpasses both due to thiophene’s electron-deficient nature .
- Hydrogenation Selectivity: Pyrido[2,3-b]pyrazine derivatives exhibit solvent-dependent regioselectivity during hydrogenation, favoring pyrazine ring reduction in ethanol but pyridine ring reduction in acetic acid . In contrast, 5-Me-THPyP’s saturated core limits further reduction.
Energetic Material Comparisons
Key Observations:
- 5-Me-THPyP lacks nitro/nitramino groups critical for energetic performance. In contrast, furazano[3,4-b]pyrazine derivatives (e.g., DFP) achieve detonation velocities exceeding RDX (8,750 m/s) but require stabilization for practical use .
Biological Activity
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that has attracted attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrazine and pyridine structure. Its molecular formula is , with a molecular weight of approximately 149.20 g/mol . This unique arrangement contributes to its distinct chemical properties and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound has antimicrobial properties against various pathogens. For example, it has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb) and other bacterial strains .
- Inhibition of Protein Targets : The compound has been investigated for its ability to inhibit specific protein targets involved in disease pathways. Notably, it may exhibit inhibition of bromodomain-containing protein 4 (BRD4), which is implicated in cancer progression and inflammation .
- Potential Anticancer Properties : Some studies suggest that this compound may have anticancer effects through mechanisms such as inducing apoptosis in cancer cells and inhibiting cell proliferation .
Synthesis Methods
Various synthetic approaches have been developed for producing this compound. Common methods include:
- Pictet-Spengler Reaction : This method involves the condensation of tryptamines with aldehydes or ketones to form tetrahydroisoquinoline derivatives.
- Cyclization Reactions : Cyclization of appropriate precursors under acidic or basic conditions can yield the desired heterocyclic structure.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against Mtb and other bacteria | |
| Protein Inhibition | Inhibits BRD4 and related proteins | |
| Anticancer | Induces apoptosis in specific cancer cell lines |
Case Study: Antimicrobial Evaluation
A study conducted by Rao et al. (2024) evaluated the antimicrobial activity of various derivatives of tetrahydropyrido compounds against Mtb. The results indicated that certain modifications to the structure significantly enhanced the binding affinity to pantothenate synthetase, suggesting a promising avenue for developing new antimycobacterial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from heterocyclic intermediates. For example, pyrazolo[3,4-b]pyrazine derivatives can be synthesized via cyclization of amino-substituted precursors, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile, followed by condensation with hydrazides or other nucleophiles . Key steps include the use of coupling agents (e.g., Pd catalysts) and optimization of reaction conditions (solvent, temperature) to form the tetrahydropyrido core .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation relies on a combination of analytical methods:
- ¹H/¹³C-NMR : To assign proton environments and carbon frameworks, particularly distinguishing between aromatic and aliphatic regions .
- FT-IR : To identify functional groups (e.g., NH, C=O) and hydrogen bonding patterns .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis .
- Elemental Analysis : To verify purity and stoichiometry .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Yield optimization requires systematic adjustments:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) improve cross-coupling efficiency in heterocycle formation .
- Solvent Selection : Polar aprotic solvents (e.g., THF, NMP) enhance reaction homogeneity and intermediate stability .
- Purification Techniques : Use column chromatography with gradient elution or recrystallization to isolate high-purity products .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer : To resolve discrepancies:
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity) and reference controls (e.g., streptomycin for bacteria) .
- Dose-Response Studies : Establish EC₅₀ values across multiple cell lines or microbial strains to account for variability .
- Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. aqueous) and incubation time .
Q. How can structure-activity relationships (SARs) be established for this compound’s bioactivity?
- Methodological Answer : SAR development involves:
- Analog Synthesis : Modify substituents (e.g., methyl groups, halogens) on the pyrazine core to test electronic and steric effects .
- In Vitro Screening : Evaluate derivatives against target enzymes (e.g., HIV reverse transcriptase for antiviral activity) .
- Statistical Modeling : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What computational methods predict the reactivity and binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., viral proteases) using software like AutoDock .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time .
Q. How can the synthesis of this compound be scaled up while maintaining purity?
- Methodological Answer : Scale-up strategies include:
- Process Intensification : Transition from batch to continuous flow reactors to improve heat/mass transfer .
- In-Line Analytics : Implement HPLC or PAT (Process Analytical Technology) for real-time purity monitoring .
- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
